N-[(3-methoxyphenyl)methoxy]thian-4-imine
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Chemical Reactions and Transformations
N-[(3-methoxyphenyl)methoxy]thian-4-imine has been studied in various chemical reactions and transformations. For example, Ueda (1979) explored the replacement of the methoxyl group on this compound during the Grignard reaction of N-(o-methoxybenzylidene)aniline, highlighting a radical chain mechanism involving initial electron transfer (Ueda, 1979).
Catalytic Applications
Trost, Jaratjaroonphong, and Reutrakul (2006) demonstrated the use of imines bearing hydrolyzable nitrogen substituents, including N-[(3-methoxyphenyl)methoxy]thian-4-imine, in direct asymmetric Mannich reactions. These reactions utilized a dinuclear zinc catalyst, contributing to a broad range of synthetic applications (Trost, Jaratjaroonphong, & Reutrakul, 2006).
Material Synthesis and Characterization
Ashfaq et al. (2022) focused on the synthesis of crystalline fluoro-functionalized imines, exploring their structural, photophysical, and thermal properties. This research underlines the potential of N-[(3-methoxyphenyl)methoxy]thian-4-imine in materials science, particularly for nonlinear optical applications (Ashfaq et al., 2022).
Pharmaceutical and Biological Research
In the realm of pharmaceutical research, Tatlidil et al. (2022) investigated the therapeutic potential of imines, including their synthesis, structural characterization, and ADMET evaluation. This study highlights the importance of N-[(3-methoxyphenyl)methoxy]thian-4-imine in drug discovery and development (Tatlidil et al., 2022).
Mechanism of Action
Target of Action
Similar compounds, such as ketamine analogues and methoxy analogues of phencyclidine, have been found to have high affinity for the glutamate nmda receptor
Mode of Action
Based on the behavior of structurally similar compounds, it can be hypothesized that n-[(3-methoxyphenyl)methoxy]thian-4-imine might interact with its target receptor (potentially the nmda receptor) and induce changes in the receptor’s function . This interaction could potentially lead to alterations in neuronal signaling, but this is purely speculative and requires experimental validation.
Biochemical Pathways
If the compound does indeed interact with the NMDA receptor, it could potentially affect glutamatergic signaling pathways . This could have downstream effects on various neuronal functions, including synaptic plasticity, learning, and memory.
Result of Action
If the compound does interact with the NMDA receptor, it could potentially modulate neuronal signaling and affect various neuronal functions . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methoxyphenyl)methoxy]thian-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-15-13-4-2-3-11(9-13)10-16-14-12-5-7-17-8-6-12/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSIUTGVFBNKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CON=C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methoxy]thian-4-imine |
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